molecular formula C15H12ClNO B3372601 N-(6-chloro-9H-fluoren-2-yl)acetamide CAS No. 92433-41-5

N-(6-chloro-9H-fluoren-2-yl)acetamide

Cat. No.: B3372601
CAS No.: 92433-41-5
M. Wt: 257.71 g/mol
InChI Key: NCQCSVZOTYOYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-9H-fluoren-2-yl)acetamide is a halogenated aromatic acetamide derivative characterized by a fluorene backbone substituted with a chlorine atom at the 6-position and an acetamide group at the 2-position. Structurally, the compound shares similarities with carcinogenic agents like N-2-fluorenylacetamide (2-acetamidofluorene), which undergoes metabolic activation via hydroxylation and deacetylation to form reactive intermediates capable of binding to cellular macromolecules .

Properties

IUPAC Name

N-(6-chloro-9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-9(18)17-13-4-5-14-11(7-13)6-10-2-3-12(16)8-15(10)14/h2-5,7-8H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCSVZOTYOYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919172
Record name N-(6-Chloro-9H-fluoren-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92433-41-5
Record name MLS002693801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Chloro-9H-fluoren-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 6-chloro-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and crystallization are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-chloro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-chloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorene-Based Acetamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Findings
N-(6-Chloro-9H-fluoren-2-yl)acetamide Cl (6), Acetamide (2) C₁₅H₁₂ClNO 257.72 Not explicitly provided in evidence Likely carcinogenic; structural analog of 2-acetamidofluorene with enhanced electrophilicity due to Cl .
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide Cl (1,3), Acetamide (2) C₁₅H₁₁Cl₂NO 292.16 92428-54-1 Higher halogenation increases molecular weight; potential for enhanced reactivity .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide Br (9), CF₃CO- (2) C₁₅H₉BrF₃NO 356.14 1537-15-1 Bromine and trifluoroacetyl groups may confer resistance to metabolic deacetylation .
N-Hydroxy-N-(2-fluorenyl)acetamide OH (N-linked), Acetamide (2) C₁₅H₁₃NO₂ 239.27 53-95-2 Reactive metabolite of N-2-fluorenylacetamide; implicated in DNA/protein adduct formation .
N-(9H-Fluoren-4-yl)acetamide Acetamide (4) C₁₅H₁₃NO 223.27 28322-02-3 Positional isomer; reduced carcinogenicity compared to 2-substituted analogs due to steric hindrance .

Metabolic and Toxicological Profiles

  • N-2-Fluorenylacetamide (2-Acetamidofluorene): A prototypical carcinogen metabolized via hepatic hydroxylation at the 1-position, followed by deacetylation to form reactive o-quinoneimine intermediates . This compound is classified as hazardous (U005) due to its genotoxicity .
  • This compound: The chlorine substituent may slow oxidative metabolism, prolonging its half-life.
  • N-Hydroxy-N-(2-fluorenyl)acetamide : A direct metabolite of N-2-fluorenylacetamide, this compound bypasses the need for hydroxylation, directly forming DNA adducts. It exhibits higher acute toxicity compared to its parent compound .

Biological Activity

N-(6-chloro-9H-fluoren-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H12ClNOC_{15}H_{12}ClNO. The presence of a chlorine atom at the 6th position of the fluorenyl ring significantly influences its chemical behavior and biological interactions.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at position 6Antimicrobial, anticancer potential
N-(9H-fluoren-2-yl)acetamideNo chlorine substitutionDifferent reactivity
N-(6-bromo-9H-fluoren-2-yl)acetamideBromine instead of chlorineVaried biological properties

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation and influence various signaling pathways, leading to its observed anticancer effects. Preliminary studies suggest that it can bind to receptors or enzymes, altering their activity and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application as an antibacterial agent. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In one notable study, the compound was tested against multiple cancer cell lines, including breast cancer cells (MCF-7). The results indicated that it possesses antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-710 - 33Inhibition of tubulin polymerization
MDA-MB-23123 - 33Induction of apoptosis

Case Studies

  • Study on Breast Cancer Cells : A recent investigation assessed the effects of this compound on MCF-7 cells. The study found that treatment led to cell cycle arrest in the G2/M phase and significant apoptotic activity, indicating a potential role as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Another study evaluated the compound's antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed a broad spectrum of activity, highlighting its potential use in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-9H-fluoren-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-9H-fluoren-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.